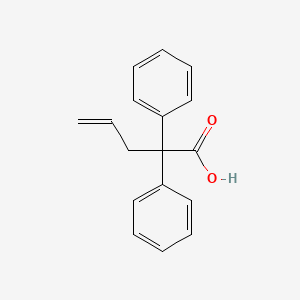

2,2-Diphenylpent-4-enoic acid

Vue d'ensemble

Description

2,2-Diphenylpent-4-enoic acid is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This compound is characterized by the presence of two phenyl groups attached to a pentenoic acid backbone, making it a unique structure in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpent-4-enoic acid can be achieved through various methods. One common route involves the reaction of allyl acetate with 3,5-Dioxa-2,6-disilaheptane, 4-(diphenylmethylene)-2,2,6,6-tetramethyl- . Another method involves the use of n-butyllithium in tetrahydrofuran under a nitrogen atmosphere, followed by the addition of allyl bromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to maintain the required reaction conditions, such as temperature and inert atmosphere .

Analyse Des Réactions Chimiques

Acylation and Derivative Formation

The carboxylic acid group undergoes standard acylation reactions:

-

Acid Chloride Formation : Treatment with oxalyl chloride (2.2 equiv) and catalytic DMF in CH₂Cl₂ yields the corresponding acyl chloride .

-

Amide Synthesis : Reaction with N-methoxyamine hydrochloride (MeONH₂·HCl) and K₂CO₃ in a biphasic EtOAc/H₂O system produces N-methoxy-2,2-diphenylpent-4-enamide .

Table 1: Acylation Reactions

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| (COCl)₂, DMF, CH₂Cl₂ | Acyl chloride intermediate | Quant. | |

| MeONH₂·HCl, K₂CO₃, EtOAc/H₂O | N-Methoxyamide | 74% |

Alkene Functionalization and Cyclization

The pent-4-enoic acid moiety participates in cyclization and halogenation reactions:

-

Chlorolactonization : Using PhI(OAc)₂ or PhI(OPiv)₂ as hypervalent iodine reagents, the compound undergoes intramolecular cyclization to form γ-chlorolactones .

-

Diamination : Copper-catalyzed diamination with O₂ or NH₃ introduces amino groups across the alkene .

Table 2: Cyclization Reactions

| Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| PhI(OAc)₂, CH₂Cl₂, 25°C | γ-Chlorolactone | cis >95% | |

| CuCl, NH₃, O₂, DCE | Vicinal diamine derivative | trans major |

Palladium-Catalyzed Alkylation

The alkene undergoes Pd-mediated coupling:

-

Allylic Alkylation : Reaction with allyl bromide in the presence of Pd(OAc)₂ and ligands (e.g., BINAP) introduces allyl groups at the β-position .

Key Example :

-

Substrate : 2,2-Diphenylpent-4-enoic acid

-

Catalyst : [PdCl(C₃H₅)]₂ (1 mol%), (R)-BINAP (2 mol%)

-

Conditions : CH₂Cl₂, NaOAc, rt

Oxidative Lactonization

NaIO₄-mediated oxidation in AcOH/Ac₂O with TfOH catalyzes lactone formation via alkene activation :

-

Reaction : Intramolecular esterification forms a five-membered lactone.

Mechanistic Insight :

-

Acid Activation : TfOH protonates the carboxylic acid, enhancing electrophilicity.

-

Epoxidation : NaIO₄ oxidizes the alkene to an epoxide intermediate.

-

Nucleophilic Attack : The carboxylate attacks the epoxide, forming the lactone .

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Table 3: Reactivity Comparison

| Compound | Key Reaction | Outcome vs. This compound |

|---|---|---|

| 2,2-Dimethyl-4-pentenoic acid | Oxidative lactonization | Lower yield (50%) due to steric effects |

| 3,3-Diphenylpropanoic acid | Chlorolactonization | No reaction (lacks alkene) |

Applications De Recherche Scientifique

Chemistry

2,2-Diphenylpent-4-enoic acid serves as a vital building block in organic synthesis. It is utilized as a reagent in various chemical reactions due to its unique structural properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Organic Synthesis | Used to create complex organic molecules | |

| Catalysis | Acts as a catalyst in specific reactions | |

| Ligand Formation | Forms ligands for metal complexes |

Biology

Research has indicated potential biological activities of this compound, particularly in its interactions with biomolecules. Studies are ongoing to explore its effects on cellular pathways and its potential as a therapeutic agent.

Case Study: Biological Activity

A study investigated the interaction of this compound with specific enzymes, revealing modulation of enzymatic activity which could lead to novel therapeutic applications in metabolic disorders.

Medicine

The compound is being explored for its therapeutic potential, particularly as a precursor in drug development. Its anti-inflammatory and analgesic properties have been highlighted in recent research.

Table 2: Therapeutic Applications

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various formulations.

Mécanisme D'action

The mechanism of action of 2,2-Diphenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparaison Avec Des Composés Similaires

- 2,2-Diphenylacetic acid

- 2,2-Diphenylpropanoic acid

- 2,2-Diphenylbutanoic acid

Comparison: 2,2-Diphenylpent-4-enoic acid is unique due to its pentenoic acid backbone, which distinguishes it from other similar compounds that have different alkyl chain lengths or functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Activité Biologique

2,2-Diphenylpent-4-enoic acid (DPEA), a compound with the molecular formula C17H16O2, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of DPEA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DPEA features a unique structure characterized by two phenyl groups attached to a pent-4-enoic acid backbone. This configuration suggests potential interactions with various biological targets, influencing its reactivity and biological properties. The compound's structure allows it to undergo various chemical reactions, including oxidation and substitution, which may contribute to its biological activity.

The mechanism of action for DPEA involves its interaction with specific molecular targets such as receptors and enzymes. DPEA can act as a ligand, modulating the activity of these targets, which can lead to various biological effects depending on the context of the interaction. While detailed mechanisms remain under investigation, preliminary studies indicate that DPEA may influence pathways related to inflammation and oxidative stress .

Antioxidant Activity

DPEA has demonstrated significant antioxidant properties in various studies. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells, which is linked to numerous health conditions. In vitro assays have shown that DPEA exhibits strong radical scavenging activity, comparable to established antioxidants .

Enzyme Inhibition

Research indicates that DPEA may inhibit key enzymes involved in metabolic processes. For instance, enzyme inhibition studies have shown that DPEA can effectively inhibit α-glucosidase and acetylcholinesterase (AChE), which are important targets in diabetes management and neurodegenerative diseases respectively .

Case Studies

- Antiviral Activity : A study explored the antiviral properties of DPEA derivatives against HIV. The findings indicated that certain derivatives exhibited promising antiviral activity in lymphoblastoid cells infected with HIV IIIB, suggesting potential therapeutic applications in treating viral infections .

- Neuroprotective Effects : Another study evaluated the neuroprotective effects of phenolic compounds similar to DPEA. The results suggested that these compounds could protect neuronal cells from oxidative damage, indicating a possible role for DPEA in neuroprotection .

- Anti-inflammatory Properties : Research focused on the anti-inflammatory effects of DPEA revealed its potential to modulate inflammatory pathways. The compound was shown to reduce the production of pro-inflammatory cytokines in cell cultures, highlighting its therapeutic potential in inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antioxidant | Strong radical scavenging | |

| Enzyme Inhibition | Inhibition of α-glucosidase | |

| Antiviral | Activity against HIV | |

| Neuroprotective | Protection against oxidative stress |

| Property | Value |

|---|---|

| Molecular Formula | C17H16O2 |

| Molecular Weight | 256.31 g/mol |

| Solubility | Soluble in organic solvents |

Propriétés

IUPAC Name |

2,2-diphenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRSCYRFTSBWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280796 | |

| Record name | 2,2-diphenylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-03-6 | |

| Record name | NSC18706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.